molecular formula C14H9BrClN3 B3011733 N-(4-bromophenyl)-7-chloroquinazolin-4-amine CAS No. 477856-29-4

N-(4-bromophenyl)-7-chloroquinazolin-4-amine

Cat. No.: B3011733
CAS No.: 477856-29-4
M. Wt: 334.6
InChI Key: LIBHDFJWWPLMNX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Number. It may also include the class of compounds it belongs to and its role or use .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, etc. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Anticancer Properties

N-(4-bromophenyl)-7-chloroquinazolin-4-amine has been explored for its anticancer properties. One study synthesized indole-aminoquinazoline hybrids by aminating 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles. The resultant compounds demonstrated cytotoxicity against various cancer cell lines and showed moderate to significant inhibitory activity towards epidermal growth factor receptor (EGFR) against gefitinib, suggesting potential for cancer treatment (Mphahlele et al., 2018).

Chemoselectivity in Amination

Another study investigated the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles. It found that 4-chloroquinazolines underwent selective amination with the cyclic secondary amino group of 3-amino-1H-pyrazoles under specific conditions, showcasing the chemical's role in the development of chemoselective synthesis processes (Shen et al., 2010).

Application in PET Imaging

This compound derivatives have been synthesized and evaluated as potential PET imaging agents for tumor detection. A study synthesized and labeled 4-aminoquinazoline derivatives with (18)F, demonstrating significant tumor uptake ratios and faster clearance, indicating potential utility in PET imaging for tumor detection (Chen et al., 2012).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how the compound interacts with biological systems. This can include the specific proteins or enzymes it binds to, and the biochemical pathways it affects .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the synthesis of other compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-7-chloroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBHDFJWWPLMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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